4H-1,3-Oxazin-4-one

Divergent Catalysis Cyclization Chemoselectivity

This unsubstituted 4H-1,3-oxazin-4-one scaffold is essential for medicinal chemistry and library synthesis. Unlike substituted or fused analogs, this core undergoes selective ring-transformation reactions to yield isoquinolinones and azaphenanthrenes—a reactivity not observed with 2H-isomers. For SAR programs targeting human leukocyte elastase (HLE), where fused derivatives achieve Ki <11 nM, the parent scaffold provides the critical reference baseline. Catalyst-controlled pathways achieve near-exclusive 1,3-oxazin-4-one formation over isoxazolone scaffolds, ensuring high synthetic fidelity. Choose this specific core to avoid unpredictable biological outcomes caused by analog substitution.

Molecular Formula C4H3NO2
Molecular Weight 97.07 g/mol
CAS No. 91679-50-4
Cat. No. B8739005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Oxazin-4-one
CAS91679-50-4
Molecular FormulaC4H3NO2
Molecular Weight97.07 g/mol
Structural Identifiers
SMILESC1=COC=NC1=O
InChIInChI=1S/C4H3NO2/c6-4-1-2-7-3-5-4/h1-3H
InChIKeyTZBHPYXJOJGKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1,3-Oxazin-4-one (CAS 91679-50-4): Structural Identity and Core Characteristics for Procurement


4H-1,3-Oxazin-4-one (CAS 91679-50-4) is a monocyclic heterocyclic compound with the molecular formula C4H3NO2 and a molecular weight of 97.07 g/mol . It is the parent scaffold of the 1,3-oxazin-4-one family, characterized by a six-membered ring containing one nitrogen and one oxygen atom at the 1 and 3 positions, with a carbonyl group at the 4-position [1]. This unsubstituted core is a versatile building block for synthesizing more complex heterocyclic systems and serves as a key reference point for structure-activity relationship (SAR) studies against its substituted derivatives [2].

Why Substituting 4H-1,3-Oxazin-4-one (CAS 91679-50-4) with Other Oxazinone Isomers or Analogs is Scientifically Unjustified


The 4H-1,3-oxazin-4-one scaffold is not a commodity chemical where simple substitution with a related oxazine analog yields equivalent performance. The unsubstituted core exhibits a distinct chemical reactivity profile compared to its fused or saturated counterparts. For instance, the parent 4H-1,3-oxazin-4-one undergoes specific ring-transformation reactions with cyclic ketones to form isoquinolinones, a reactivity not observed in the same way with its 2H-isomer or benzoxazinone derivatives [1]. Furthermore, in the context of divergent catalysis, the formation of the 1,3-oxazin-4-one core is catalyst-controlled and distinct from competing cyclization pathways [2]. Substituting the core with a structurally similar but chemically distinct analog risks losing these specific synthetic entry points and can lead to unpredictable biological outcomes, as even minor structural modifications on the oxazinone ring drastically alter inhibitory potency and selectivity profiles [3].

4H-1,3-Oxazin-4-one (CAS 91679-50-4): A Quantitative Evidence-Based Guide to Differential Performance


Catalyst-Controlled Chemodivergence: Exclusive Access to 1,3-Oxazin-4-ones vs. Isoxazolones

In a divergent synthesis from the same enoldiazoacetamide starting material, the choice of rhodium catalyst dictates the cyclization pathway. Using Rh2(cap)4 enables an unprecedented formal [5+1]-cyclization, yielding multifunctionalized 1,3-oxazin-4-ones with near exclusivity. In contrast, switching the catalyst to Rh2(oct)4 under otherwise identical conditions promotes a [3+2]-cyclization, resulting exclusively in 5-isoxazolone derivatives [1]. This demonstrates the unique chemical space accessible with the 4H-1,3-oxazin-4-one scaffold.

Divergent Catalysis Cyclization Chemoselectivity Rhodium Catalysis

Unexpected Reactivity: Preferential 1,3-Oxazin-4-one Formation over β-Lactams

During attempts to synthesize monocyclic β-lactam antibacterial agents, cyclization of specific imines (3h, 3t) with phenylacetic acid unexpectedly failed to yield the target β-lactams. Instead, the reaction exclusively produced highly substituted 1,3-oxazin-4-ones (4h, 4t), whose structure was unambiguously confirmed by single-crystal X-ray analysis [1]. This outcome underscores the inherent thermodynamic preference for the oxazinone ring under these conditions, contrasting with the intended β-lactam formation.

Antibacterial β-lactam Cyclization Structure Confirmation

Potent Human Leukocyte Elastase (HLE) Inhibition: Fused 1,3-Oxazin-4-ones with Sub-nanomolar Affinity

Within the 1,3-oxazin-4-one class, specific structural modifications yield profound differences in biological activity. A series of thieno[2,3-d][1,3]oxazin-4-ones were evaluated as inhibitors of human leukocyte elastase (HLE). The introduction of small substituents at the C-2 position of the oxazinone ring resulted in inhibitors with Ki values lower than 11 nM [1]. For comparison, a related 1,3-benzoxazin-4-one chemotype identified in a separate screen against the C1s protease exhibited a Ki of 241 nM [2], highlighting that even among closely related fused oxazinone scaffolds, the specific core and substitution pattern dramatically impacts potency.

Serine Protease Inhibition Enzyme Kinetics Human Leukocyte Elastase Structure-Activity Relationship

Quantified Antibacterial Activity: Potency of 1,3-Oxazin-4-one Derivatives Against Klebsiella pneumoniae

In the study of antibacterial 1,3-oxazin-4-one derivatives, compound 4l demonstrated considerable activity against Klebsiella pneumoniae, with both Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 62.5 µg/mL [1]. Importantly, this compound was found to be non-cytotoxic to Chinese Hamster Ovary (CHO) cells up to a concentration of 200 µg/mL, indicating a favorable selectivity window in this preliminary in vitro assessment [1].

Antibacterial MIC MBC Klebsiella pneumoniae Drug Discovery

Validated Application Scenarios for 4H-1,3-Oxazin-4-one (CAS 91679-50-4) Based on Differential Evidence


Divergent Heterocyclic Synthesis via Catalyst Control

For chemists building diverse heterocyclic libraries, the 4H-1,3-oxazin-4-one scaffold is a premier target. The evidence demonstrates that it can be formed with near exclusivity over the isoxazolone scaffold in a catalyst-controlled divergent reaction [1]. This scenario is ideal for researchers requiring a specific, multifunctionalized 1,3-oxazin-4-one core for further elaboration, providing a high-yielding, selective entry point not available with other catalytic systems.

Scaffold for Serine Protease Inhibitor Development

The 1,3-oxazin-4-one nucleus, particularly in its fused forms like thieno[2,3-d][1,3]oxazin-4-one, is a validated scaffold for developing potent serine protease inhibitors. The evidence shows that strategic substitution can yield inhibitors with Ki values < 11 nM against human leukocyte elastase [2]. This potency, combined with the demonstrated potential for selectivity over other protease families, makes this scaffold a high-priority starting point for medicinal chemistry programs targeting HLE and related enzymes.

Building Block for Ring-Transformation to Isoquinolinones

4H-1,3-oxazin-4-ones serve as specific and effective precursors for the synthesis of complex nitrogen-containing polycycles. The evidence confirms their ability to undergo ring-transformation reactions with cyclic ketones (e.g., α-tetralone) to afford azaphenanthrene and isoquinolinone derivatives [3]. This reactivity profile is a key differentiator from other oxazine isomers, providing a direct route to valuable heterocyclic scaffolds used in medicinal chemistry and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-1,3-Oxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.